

A Comparative Guide to the Structure-Activity Relationship of Morpholino-Thiazole Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Morpholino-1,3-thiazole-5-carbaldehyde

Cat. No.: B085800

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The morpholino-thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various morpholino-thiazole derivatives, with a focus on their anticancer, enzyme inhibitory, and antimicrobial properties. The information presented herein is collated from recent scientific literature to aid in the rational design of novel therapeutics.

Quantitative Structure-Activity Relationship Data

The following tables summarize the *in vitro* biological activities of representative morpholino-thiazole compounds. These tables are designed for easy comparison of the effects of different structural modifications on biological potency.

Table 1: Anticancer Activity of Morpholino-Thiazole Derivatives

Compound	R Group	Cell Line	IC50 (µM)	Reference
1a	4-Cl	HCT-116	7	[1]
1b	4-Cl	HepG-2	4	[1]
1c	4-Cl	MCF-7	3	[1]
2a	4-Br	HCT-116	12	[1]
2b	4-Br	HepG-2	7	[1]
2c	4-Br	MCF-7	4	[1]

Table 2: Enzyme Inhibition by Morpholino-Thiazole Analogs

Compound	Enzyme	R Group	IC50 (µM)	Reference
3a	Acetylcholinesterase (AChE)	4-NO ₂	17.41 ± 0.22	[2]
3b	Butyrylcholinesterase (BChE)	2,4-diCl	Notable Activity	[2]
4a	Tyrosinase	3-OH	3.22 ± 0.70 (mM)	[2]
4b	Urease	4-F	16.79 ± 0.19	[2]
5a	Carbonic Anhydrase II	4-NO ₂ -phenyl	14-20	[3]
5b	Carbonic Anhydrase II	4-Cl-phenyl	31-59	[3]

Table 3: Antimicrobial Activity of Morpholino-Thiazole Derivatives

Compound	Organism	MIC (µg/mL)	Reference
6a	S. aureus	0.007-0.49	[4]
6b	P. vulgaris	0.007-0.49	[4]
6c	K. pneumonia	0.007-0.49	[4]
6d	A. fumigatus	0.007-0.49	[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. In Vitro Cytotoxicity Assay (MTT Assay).[1]

- Cell Culture: Human cancer cell lines (HCT-116, HepG-2, MCF-7) were cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).
- MTT Staining: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
- Data Analysis: The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

2. Enzyme Inhibition Assays

- Cholinesterase Inhibition Assay[2]: The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined using a modified Ellman's method. The assay measures the hydrolysis of acetylthiocholine iodide or butyrylthiocholine chloride by the respective enzymes. The reaction progress was monitored

spectrophotometrically by measuring the formation of the yellow 5-thio-2-nitrobenzoate anion.

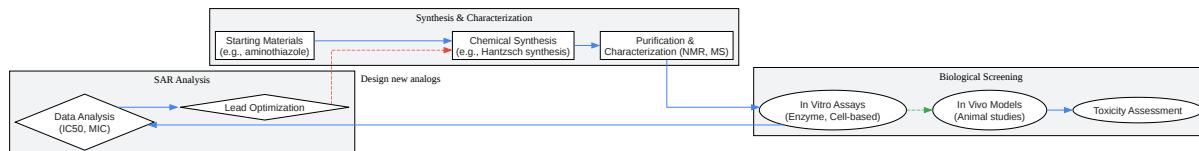
- Tyrosinase Inhibition Assay[2]: The inhibitory effect on tyrosinase activity was assessed by measuring the oxidation of L-DOPA. The formation of dopachrome was monitored by measuring the absorbance at 475 nm.
- Urease Inhibition Assay[2]: Urease inhibition was determined by measuring the amount of ammonia produced by the hydrolysis of urea. The amount of ammonia was quantified using the indophenol method, and the absorbance was measured at 630 nm.
- Carbonic Anhydrase Inhibition Assay[3]: The inhibition of bovine carbonic anhydrase II was evaluated by measuring the esterase activity of the enzyme using p-nitrophenyl acetate as a substrate. The rate of p-nitrophenol formation was monitored spectrophotometrically at 400 nm.

3. Antimicrobial Susceptibility Testing (Microdilution Method).[4]

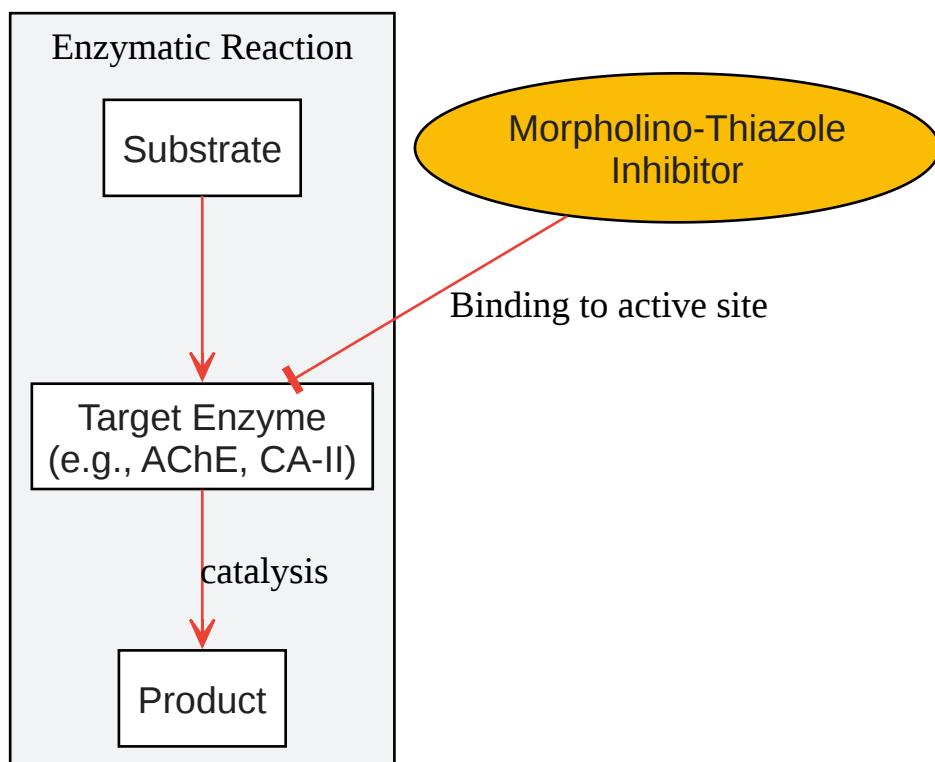
- Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth media to a specific density.
- Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the growth medium.
- Inoculation: Each well was inoculated with the microbial suspension.
- Incubation: The plates were incubated under appropriate conditions (temperature and time) for microbial growth.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Visualizing Molecular Interactions and Experimental Processes

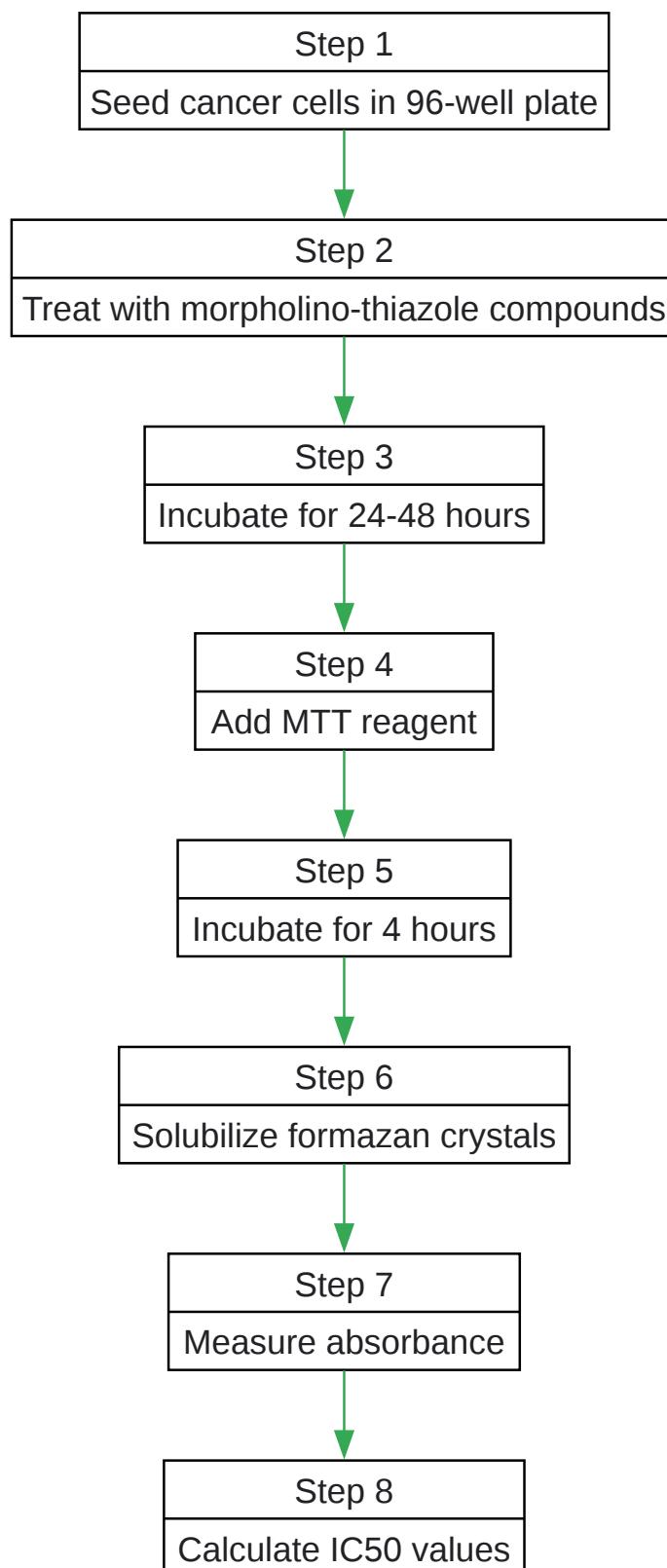
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the SAR of morpholino-thiazole compounds.

[Click to download full resolution via product page](#)

Caption: General workflow for the development of morpholino-thiazole compounds.

[Click to download full resolution via product page](#)

Caption: Mechanism of enzyme inhibition by morpholino-thiazole compounds.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Structure-Activity Relationship of Morpholino-Thiazole Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085800#structure-activity-relationship-sar-studies-of-morpholino-thiazole-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com